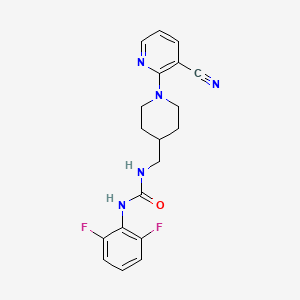

1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea

Description

This compound is a 1,3-disubstituted urea derivative featuring a piperidin-4-ylmethyl core linked to a 3-cyanopyridin-2-yl moiety and a 2,6-difluorophenyl group. The urea scaffold is a common pharmacophore in medicinal chemistry due to its hydrogen-bonding capacity, which enhances target binding affinity. The 2,6-difluorophenyl group is frequently employed to improve metabolic stability and modulate lipophilicity, while the 3-cyanopyridine substituent may contribute to π-π stacking interactions or serve as a bioisostere for carboxylic acids.

Properties

IUPAC Name |

1-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-3-(2,6-difluorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F2N5O/c20-15-4-1-5-16(21)17(15)25-19(27)24-12-13-6-9-26(10-7-13)18-14(11-22)3-2-8-23-18/h1-5,8,13H,6-7,9-10,12H2,(H2,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGTFBQNOIUBLDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=C(C=CC=C2F)F)C3=C(C=CC=N3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Preparation of 3-Cyanopyridine: This can be achieved through the reaction of pyridine with cyanogen bromide under controlled conditions.

Formation of Piperidine Intermediate: The 3-cyanopyridine is then reacted with piperidine to form the 3-cyanopyridin-2-ylpiperidine intermediate.

Urea Formation: The final step involves the reaction of the intermediate with 2,6-difluorophenyl isocyanate to form the desired urea compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions: 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanopyridine and difluorophenyl groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of amines or reduced urea derivatives.

Substitution: Formation of substituted cyanopyridine or difluorophenyl derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features exhibit notable antiproliferative activity against various cancer cell lines. Studies have shown that 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea can inhibit cell growth in several types of cancer, including breast, lung, and colon cancers.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 9.5 | Induction of apoptosis via Bcl-2 modulation |

| MCF-7 | 7.8 | Cell cycle arrest at G2/M phase |

| A549 | 11.0 | Inhibition of EGFR signaling pathways |

| HCT-116 | 8.5 | Pro-apoptotic effects through Bax upregulation |

These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and disruption of signaling pathways critical for cancer cell survival.

Neuropharmacological Effects

The compound has also been evaluated for its potential effects on the central nervous system. Preliminary studies indicate that it may modulate neurotransmitter systems involved in pain perception and mood regulation.

Case Study: Effects on Pain Models

In animal models of neuropathic pain, administration of this compound resulted in significant reductions in pain behavior, suggesting its potential as an analgesic agent.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the piperidine and phenyl groups can significantly influence its efficacy:

- Substitutions on the piperidine ring may enhance binding affinity to specific receptors.

- Fluorine substitutions on the phenyl ring have been shown to improve lipophilicity and cellular uptake.

Synthesis and Development

The synthesis of this compound can be achieved through various synthetic routes involving coupling reactions between appropriately substituted ureas and amines. This flexibility in synthesis allows for the exploration of analogs with improved pharmacological profiles.

Mechanism of Action

The mechanism of action of 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Adamantane Substitutions

Compounds such as 1-(Adamantan-1-ylmethyl)-3-(2,6-difluorophenyl)urea (5d) and 1-(Adamantan-1-ylmethyl)-3-(3,5-difluorophenyl)urea (5g) () share the 2,6-difluorophenylurea motif but replace the piperidin-4-ylmethyl-3-cyanopyridine group with a rigid adamantane moiety. Key differences include:

- Synthetic Yield : Adamantane derivatives exhibit variable yields (e.g., 10% for 5d vs. 70–92% for 5g and 5h ), likely due to steric hindrance from ortho-fluorine substituents.

- Melting Points: The adamantane-based compounds show higher melting points (e.g., 182–183°C for 5d) compared to non-adamantane ureas, suggesting stronger crystal lattice interactions from the bulky adamantane group.

- Bioactivity: Adamantane derivatives are often explored for antiviral or CNS applications, whereas the 3-cyanopyridine in the target compound may favor kinase or protease inhibition.

Ureas with Pyridine/Chlorophenyl Substitutions

The European patent EP 4 121 415 B1 () discloses ureas like 1-(2,6-Dichlorpyridin-4-yl)-3-(2-hydroxymethylphenyl)urea , which share the pyridine-urea framework but differ in substituents:

- Pharmacokinetics : The 2-hydroxymethylphenyl group in patent compounds may increase hydrophilicity, whereas the 2,6-difluorophenyl in the target compound balances lipophilicity and metabolic stability.

Ureas Targeting Serine Proteases

describes a Factor VIIa inhibitor, 1-(2,6-difluorophenyl)-3-[[3-[5-hydroxy-4-(1H-pyrrolo[3,2-c]pyridin-2-yl)pyrazol-1-yl]phenyl]methyl]urea , which shares the 2,6-difluorophenylurea motif. Key comparisons:

- Binding Interactions: Both compounds likely exploit the urea carbonyl for hydrogen bonding with serine proteases. However, the target compound’s 3-cyanopyridine may occupy a distinct subpocket compared to the pyrrolopyridinyl-pyrazole group in the Factor VIIa inhibitor.

- Selectivity : The absence of a bulky heterocycle in the target compound might reduce off-target effects but limit potency against specific proteases.

Antimicrobial Ureas

Compounds like DMPI and CDFII () incorporate piperidine and indole moieties. The target compound’s 3-cyanopyridine could enhance Gram-negative activity due to improved penetration.

Biological Activity

The compound 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, a cyanopyridine moiety, and a difluorophenyl group, which contribute to its unique pharmacological properties. The exploration of its biological activity includes its effects on various molecular targets and its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C23H22N4O

- Molecular Weight : 370.4 g/mol

Structural Features

| Feature | Description |

|---|---|

| Piperidine Ring | Contributes to the compound's basicity and potential for interaction with biological targets. |

| Cyanopyridine Moiety | Enhances lipophilicity and may influence binding affinity to specific receptors. |

| Difluorophenyl Group | Increases metabolic stability and may enhance selectivity for target enzymes. |

Research indicates that the compound may exhibit significant biological activities, particularly as an inhibitor of specific enzymes involved in cancer pathways. Its structural analogs have shown promise in targeting kinases such as Chk1, which is crucial for cell cycle regulation.

Anticancer Activity

In studies involving similar compounds, it was found that derivatives with urea linkages displayed potent inhibitory effects on cancer cell proliferation. For instance, compounds structurally related to this compound demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating strong anticancer potential.

Case Study: Chk1 Inhibition

A relevant study highlighted the activity of urea derivatives against Chk1 kinase, where several compounds exhibited IC50 values less than 20 nM. The lead compound in that study significantly enhanced the cytotoxic effects of doxorubicin in cancer cells, suggesting that similar mechanisms could be explored for this compound .

Other Biological Activities

Preliminary data suggest that this compound may also interact with other biological targets such as acetylcholinesterase (AChE), which is pivotal in neurodegenerative disease therapies. The inhibition of AChE has been linked to improved cognitive function in models of Alzheimer's disease.

Table of Biological Activities

Q & A

Q. What synthetic methodologies are recommended for the efficient preparation of 1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea?

The compound can be synthesized via urea-forming reactions between isocyanates and amines. For example:

- React 3-cyanopyridine-substituted piperidin-4-ylmethyl isocyanate with 2,6-difluoroaniline under anhydrous conditions in dichloromethane (DCM) or dimethylformamide (DMF) .

- Optimize yields using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with catalytic DMAP (4-dimethylaminopyridine), as demonstrated in analogous urea syntheses (e.g., adamantane-substituted ureas, 66–92% yields) .

- Purify via column chromatography and confirm purity using HPLC (e.g., retention time 0.99–1.63 minutes under QC-SMD-TFA conditions) .

Q. How should researchers characterize the compound’s structural integrity and physicochemical properties?

- Spectroscopy : Use NMR (300–400 MHz in DMSO-d) to confirm proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm for difluorophenyl and cyanopyridine moieties) and NMR for fluorine signals .

- Mass spectrometry : Validate molecular weight via LCMS (e.g., m/z [M+H] ~598–681 for structurally related ureas) .

- Solubility : Test in DMSO (up to 100 mM) and aqueous buffers, noting potential aggregation at high concentrations .

Q. What analytical techniques are critical for assessing purity and stability?

- HPLC : Use reverse-phase columns (C18) with trifluoroacetic acid (TFA) modifiers to monitor degradation under stress conditions (e.g., heat, light) .

- Thermal analysis : Determine melting points (e.g., 124–204°C for analogous ureas) and thermal stability via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can researchers evaluate the compound’s enzyme inhibitory activity and selectivity?

- Kinase assays : Use ATP-competitive binding assays (e.g., p38 MAPK inhibition, as seen with VX-702, a structurally related urea derivative) with IC determination via fluorescence polarization .

- Cellular models : Test in disease-relevant cell lines (e.g., inflammatory or cancer models) with Western blotting to monitor downstream phosphorylation targets (e.g., MAPKAPK2 for p38 pathway inhibition) .

- Counter-screening : Assess off-target effects using kinase panels (e.g., 50+ kinases) to identify selectivity profiles .

Q. What strategies can optimize metabolic stability and pharmacokinetics?

- Structural modifications : Introduce electron-withdrawing groups (e.g., sulfonyl or trifluoromethyl) to reduce CYP450-mediated oxidation, as shown in piperidine-sulfonamide derivatives (e.g., compound 12, 51–66% yields) .

- Prodrug approaches : Mask polar groups (e.g., methyl esterification of carboxylates) to enhance permeability, as demonstrated in methylated pyridazine derivatives .

- In vitro ADME : Use hepatic microsomes to measure intrinsic clearance and identify metabolic hotspots (e.g., piperidine N-demethylation) .

Q. How do structural variations in the piperidine and difluorophenyl moieties influence bioactivity?

- Piperidine substitution : Compare analogs with 3-cyanopyridine vs. dimethylamino or sulfonyl groups (e.g., compound 12 vs. 13 in Förster resonance assays), noting changes in steric bulk and hydrogen-bonding capacity .

- Aromatic substitution : Evaluate 2,6-difluorophenyl vs. 3,4-difluoro or chlorophenyl analogs (e.g., compounds 5d–5i), where meta/para fluorination enhances target engagement but reduces solubility .

- Quantitative SAR : Use computational docking (e.g., molecular dynamics simulations) to correlate substituent electronic properties (Hammett σ values) with activity .

Q. How should contradictory data in biological assays be resolved?

- Dose-response validation : Repeat assays with orthogonal methods (e.g., SPR for binding affinity vs. cellular IC) to rule out assay artifacts .

- Batch analysis : Verify compound integrity (e.g., NMR, LCMS) to exclude degradation products .

- Target engagement : Use cellular thermal shift assays (CETSA) to confirm direct target binding in live cells .

Methodological Tables

Q. Table 1. Comparative Yields and Melting Points of Analogous Ureas

*Estimated from patent examples.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.